molecular formula C6H8BrN3O2 B13628637 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13628637
M. Wt: 234.05 g/mol
InChI Key: FMJDKVBJEZTJHV-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative featuring a propanoic acid backbone linked to a substituted pyrazole ring. The pyrazole moiety is substituted with an amino group at position 3 and a bromine atom at position 3. Such characteristics make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery targeting enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H8BrN3O2/c1-3(6(11)12)10-2-4(7)5(8)9-10/h2-3H,1H3,(H2,8,9)(H,11,12)

InChI Key

FMJDKVBJEZTJHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a solvent like dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere . The reaction conditions often require low temperatures to ensure the stability of the intermediates and the final product.

Chemical Reactions Analysis

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole-Propanoic Acid Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)* Notable Properties
This compound 3-NH₂, 4-Br Amino, Bromine, Carboxylic acid ~263.1 Enhanced solubility (amino group); moderate steric bulk (Br)
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-CH₃, 3-CF₃ Trifluoromethyl, Bromine, Carboxylic acid ~331.5 High lipophilicity (CF₃); steric hindrance (CH₃)
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-cyclopropyl, 3-CF₃ Cyclopropyl, Trifluoromethyl, Bromine ~367.6 Bulky substituents (cyclopropyl); potential metabolic stability
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Cl, 5-cyclopropyl, 3-CF₃ Chlorine, Cyclopropyl, Trifluoromethyl ~323.7 Reduced halogen size (Cl vs. Br); electronic effects

*Molecular weights calculated based on substituent atomic masses.

Key Observations :

  • Amino vs. This may improve aqueous solubility but reduce membrane permeability.
  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) at position 4 in the target compound may confer stronger halogen-bonding interactions compared to chlorine (1.75 Å) in analogs .

Challenges :

  • The amino group’s nucleophilicity may necessitate careful optimization to avoid side reactions during bromination or coupling steps.
  • Positional isomerism (e.g., 3-amino vs. 4-amino substitution) could complicate regioselective synthesis.

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